molecular formula C12H14ClNO B8662732 3-Chloro-4-(1-ethyl-propoxy)-benzonitrile

3-Chloro-4-(1-ethyl-propoxy)-benzonitrile

Cat. No.: B8662732
M. Wt: 223.70 g/mol
InChI Key: FYWIKJFVVNTQHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-4-(1-ethyl-propoxy)-benzonitrile is a useful research compound. Its molecular formula is C12H14ClNO and its molecular weight is 223.70 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H14ClNO

Molecular Weight

223.70 g/mol

IUPAC Name

3-chloro-4-pentan-3-yloxybenzonitrile

InChI

InChI=1S/C12H14ClNO/c1-3-10(4-2)15-12-6-5-9(8-14)7-11(12)13/h5-7,10H,3-4H2,1-2H3

InChI Key

FYWIKJFVVNTQHT-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)OC1=C(C=C(C=C1)C#N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a scintillation vial containing a solution of pentan-3-ol (22 mg, 0.25 mmol) dissolved in THF (2 mL) was added a solution of 3-chloro-4-hydroxy-benzonitrile (38 mg, 0.25 mmol) in THF (2 mL) followed by PS-PPh3 resin (357 mg, 0.5 mmol, loading 1.4 mmol/g) and a solution of DIAD (76 mg, 0.375 mmol) in THF (2 mL). The vial was capped and shaken at room temperature overnight. The reaction mixture was filtered and the resin was washed with THF (4 mL). The filtrate was concentrated to dryness to give 3-chloro-4-(1-ethyl-propoxy)-benzonitrile.
Quantity
22 mg
Type
reactant
Reaction Step One
Quantity
38 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Name
Quantity
357 mg
Type
reactant
Reaction Step Three
Name
Quantity
76 mg
Type
reactant
Reaction Step Four
Name
Quantity
2 mL
Type
solvent
Reaction Step Five
Name
Quantity
2 mL
Type
solvent
Reaction Step Six

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